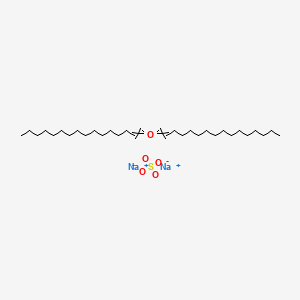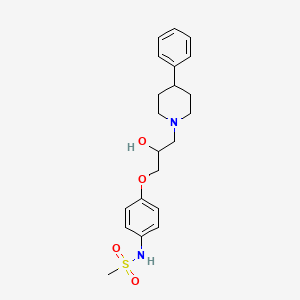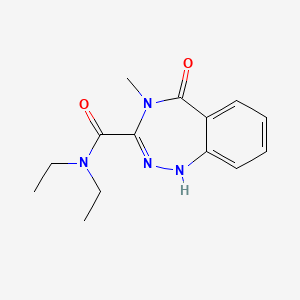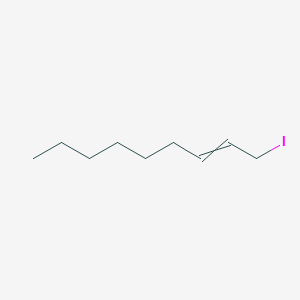
1-Iodonon-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodonon-2-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of an iodine atom attached to a non-2-ene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodonon-2-ene can be synthesized through several methods. One common approach involves the iodination of non-2-ene using iodine and a suitable catalyst. The reaction typically takes place under mild conditions, often in the presence of a solvent such as methanol . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, which provides high selectivity and yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodonon-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Addition: Hydrogen bromide or chlorine in the presence of a catalyst can be used for addition reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.
Major Products:
Substitution: Formation of non-2-ene derivatives with different substituents.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Aplicaciones Científicas De Investigación
1-Iodonon-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving alkenes.
Mecanismo De Acción
The mechanism of action of 1-iodonon-2-ene involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond allows for addition reactions, where electrophiles add across the double bond, leading to the formation of new products. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the double bond.
Comparación Con Compuestos Similares
1-Bromonon-2-ene: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in the leaving group ability of bromine versus iodine.
1-Chloronon-2-ene: Contains a chlorine atom, which also affects its reactivity and applications.
Non-2-ene: The parent alkene without any halogen substitution. .
Uniqueness: 1-Iodonon-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and better leaving group ability compared to bromine and chlorine make this compound particularly useful in certain synthetic applications.
Propiedades
Número CAS |
65689-00-1 |
|---|---|
Fórmula molecular |
C9H17I |
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
1-iodonon-2-ene |
InChI |
InChI=1S/C9H17I/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |
Clave InChI |
CJROWVFZQBPPFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


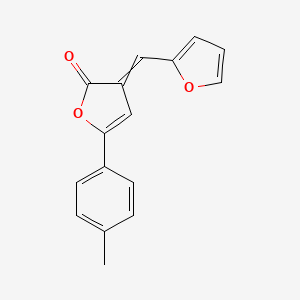
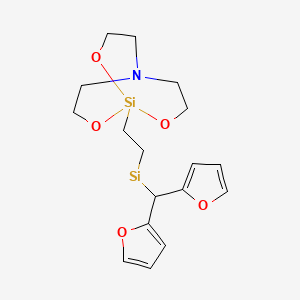
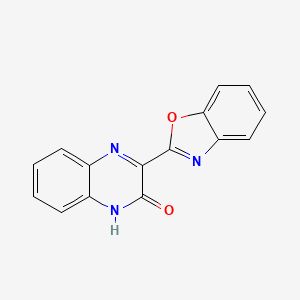
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)

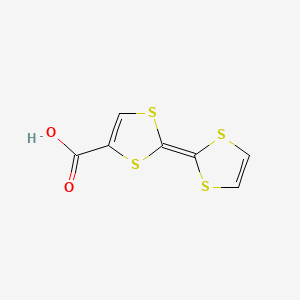
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
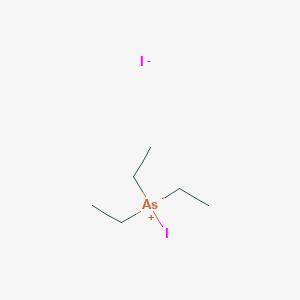
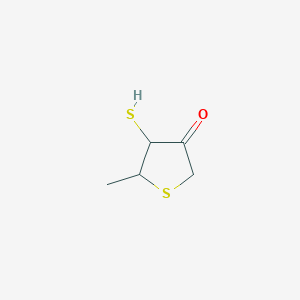
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

